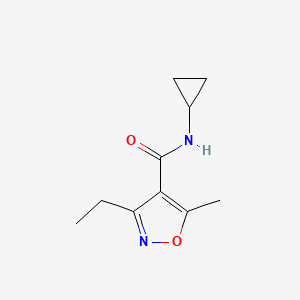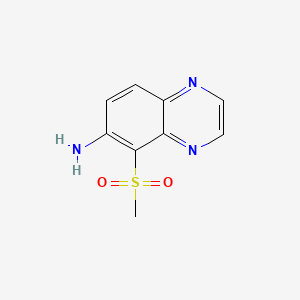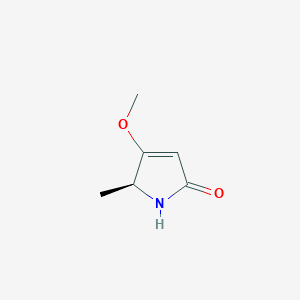
Dimethyl 2-(but-3-yn-1-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(but-3-yn-1-yl)malonate is an organic compound with the molecular formula C9H12O4. It is a derivative of malonic acid, featuring a but-3-yn-1-yl group attached to the second carbon of the malonate moiety. This compound is of interest due to its unique structure, which imparts distinct chemical properties and reactivity, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-(but-3-yn-1-yl)malonate can be synthesized through a three-component reaction involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines (such as pyrrolidine, piperidine, morpholine, and piperazine) under mild conditions . The reaction typically involves Knoevenagel condensation of dimethyl malonate with the α,β-acetylenic aldehyde to form dimethyl 2-(prop-2-yn-1-ylidene)malonate, followed by nucleophilic addition of the cyclic amine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned three-component reaction. The process is optimized for yield and purity, often involving vacuum distillation and nitrogen atmosphere to isolate the product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(but-3-yn-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the alkyne position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(but-3-yn-1-yl)malonate has diverse applications in scientific research:
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of dyes, nonlinear optical materials, and other advanced materials.
Mechanism of Action
The mechanism of action of dimethyl 2-(but-3-yn-1-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The compound’s alkyne group is particularly reactive, allowing for various addition and substitution reactions. The molecular targets and pathways depend on the specific reaction and application, often involving the formation of conjugated systems and subsequent functionalization .
Comparison with Similar Compounds
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- Dimethyl 2-(3-phenylprop-2-yn-1-ylidene)malonate
- Dimethyl 2-(2-nitro-1-phenylethyl)-2-(3-phenylprop-2-yn-1-yl)malonate
Comparison: Dimethyl 2-(but-3-yn-1-yl)malonate is unique due to its specific alkyne substitution, which imparts distinct reactivity compared to its analogs. For instance, dimethyl 2-(prop-2-yn-1-yl)malonate has a shorter alkyne chain, affecting its steric and electronic properties. The presence of different substituents in similar compounds can lead to variations in reactivity, stability, and applications .
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
dimethyl 2-but-3-ynylpropanedioate |
InChI |
InChI=1S/C9H12O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h1,7H,5-6H2,2-3H3 |
InChI Key |
YUWCTPBJANQNJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC#C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



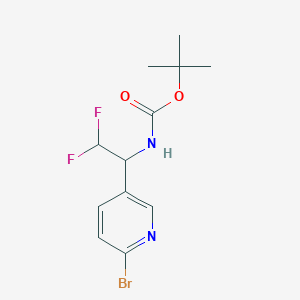
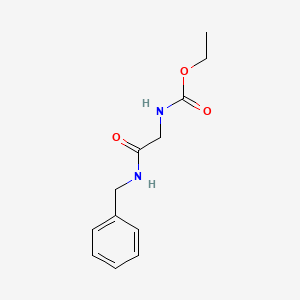

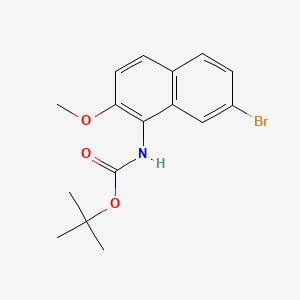
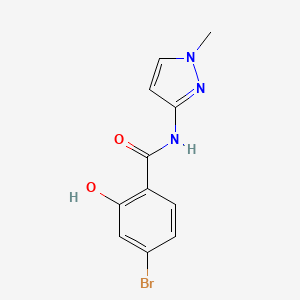


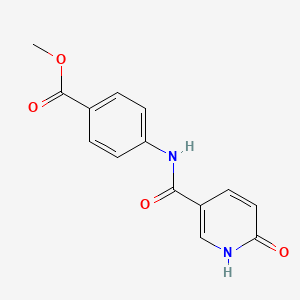
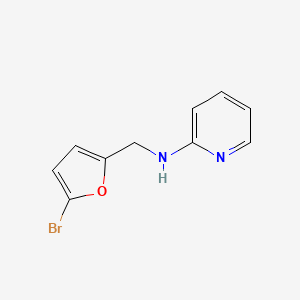
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)
